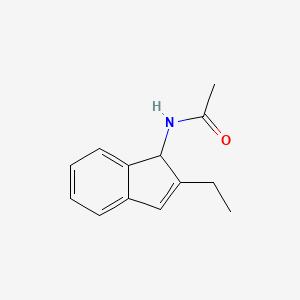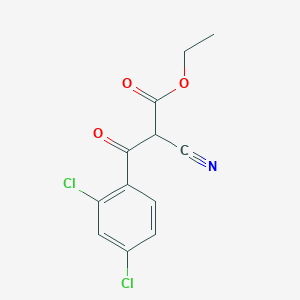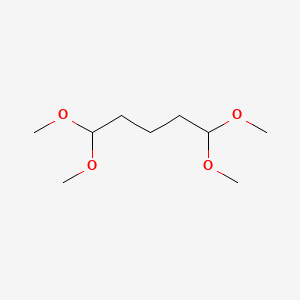
5-Carboxamidotryptamine maleate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxamidotryptamine maleate salt is a compound that acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 . It is a tryptamine derivative closely related to the neurotransmitter serotonin . This compound is commonly used in scientific research due to its unique properties and interactions with serotonin receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxamidotryptamine maleate salt involves the reaction of 5-Carboxamidotryptamine with maleic acid. The reaction typically occurs in an aqueous solution, where the maleic acid acts as a counterion to form the maleate salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The compound is usually produced in powder form, with a purity of ≥98% (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxamidotryptamine maleate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Carboxamidotryptamine maleate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and interactions.
Biology: Employed in studies involving serotonin receptors to understand their role in biological processes.
Medicine: Investigated for its potential therapeutic effects due to its interaction with serotonin receptors.
Industry: Utilized in the development of new drugs and chemical compounds
Mecanismo De Acción
The mechanism of action of 5-Carboxamidotryptamine maleate salt involves its binding to serotonin receptors. As a full agonist, it activates these receptors, leading to various physiological responses. The compound binds most strongly to the 5-HT1A receptor, but it also interacts with other serotonin receptors, including 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 . These interactions influence molecular targets and pathways involved in neurotransmission and other biological processes .
Comparación Con Compuestos Similares
5-Carboxamidotryptamine maleate salt is unique due to its high affinity and non-selective binding to multiple serotonin receptors. Similar compounds include:
- 2-Methyl-5-hydroxytryptamine
- 5-Benzyloxytryptamine
- 5-Methoxytryptamine
- α-Methyl-5-hydroxytryptamine
- Frovatriptan
- AH-494
- Acetryptine
- Sumatriptan
These compounds share structural similarities with this compound but differ in their receptor selectivity and physiological effects.
Propiedades
Fórmula molecular |
C17H23N3O6 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid;ethanol |
InChI |
InChI=1S/C11H13N3O.C4H4O4.C2H6O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8;1-2-3/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8);3H,2H2,1H3/b;2-1-; |
Clave InChI |
PXRDFKQOHIZHFX-FJOGWHKWSA-N |
SMILES isomérico |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
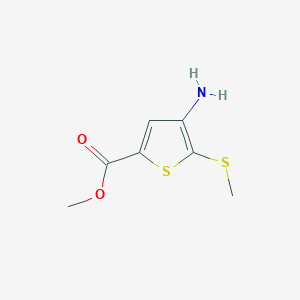
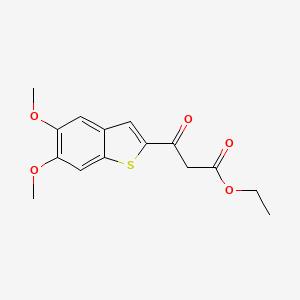
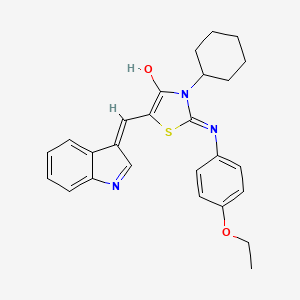
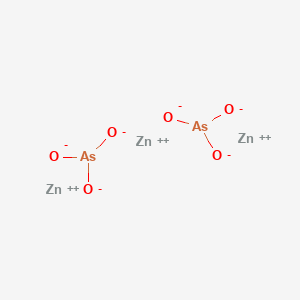
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)


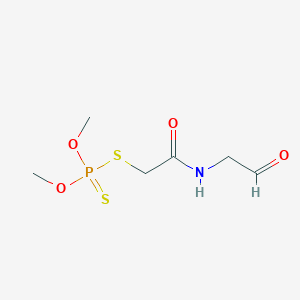
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
